4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-fluoro-3-(trifluoromethyl)phenyl isocyanate” is a fluorinated building block . It has a molecular formula of CHFNO and an average mass of 205.109 Da . It may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .
Synthesis Analysis
While specific synthesis information for “4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide” was not found, a related compound, “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate”, may be used in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of “4-fluoro-3-(trifluoromethyl)phenyl isocyanate” consists of a benzene ring substituted with a fluorine atom and a trifluoromethyl group, and an isocyanate group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-3-(trifluoromethyl)phenyl isocyanate” include a refractive index of 1.461, a boiling point of 48 °C/1 mmHg, and a density of 1.44 g/mL at 25 °C .
Scientific Research Applications
1. Antimicrobial and Antifungal Properties
Research by Limban et al. (2011) indicates that derivatives of fluoro compounds, including those related to 4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, show significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus.
2. Synthesis and Structural Utility
A study by Tagat et al. (2002) highlights the synthesis of various fluoro derivatives, demonstrating their utility in forming biologically active compounds. This suggests the potential of this compound in creating novel compounds with significant biological activity.
3. Application in Polymer Synthesis
Liaw et al. (2007) investigated the synthesis of polymers utilizing fluoro compounds, including 4-fluoro derivatives. Their work, detailed in Polymer, showcases the application of such compounds in creating polymers with high thermal stability and solubility in organic solvents, suggesting a role for this compound in advanced polymer materials.
4. Fluorination in Organic Synthesis
The work of Wang et al. (2009) focuses on the fluorination of organic compounds, a process relevant to the synthesis and modification of compounds like this compound, highlighting its potential in diverse synthetic pathways.
5. Optical Applications
Research by Liaw et al. (2007) in Macromolecules indicates that fluoro-compounds can be used in the creation of polymers with high optical transparency and thermal stability, suggesting potential applications of this compound in optoelectronic materials.
6. Biological Interactions
The synthesis and study of fluoro-compounds' interaction with biological systems, as explored by Hutchinson et al. (2001) in their research on benzothiazoles, suggest potential therapeutic applications for this compound in the development of new drugs.
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a trifluoromethylphenyl group , which is often found in various pharmaceuticals and agrochemicals . .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, if the target were an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target were a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a trifluoromethyl group could influence the compound’s binding affinity to its target .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NOS/c17-12-5-2-6-13-11(12)8-14(23-13)15(22)21-10-4-1-3-9(7-10)16(18,19)20/h1-8H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFLCQQRXVZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC=C3S2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.